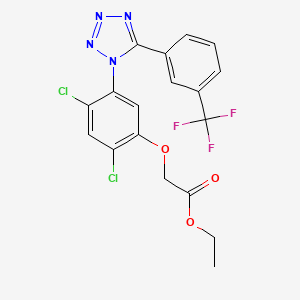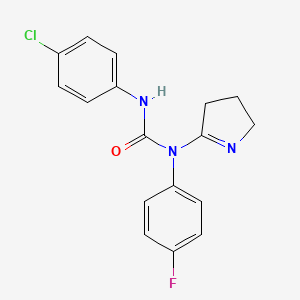
N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide, commonly known as CTB or NCTB, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of thiolane-based compounds and has been studied extensively due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CTB is not fully understood. However, it is believed that CTB induces apoptosis in cancer cells by activating the caspase pathway. CTB has also been shown to inhibit the activity of various enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects. CTB has been shown to inhibit the activity of various enzymes involved in cancer cell growth. Additionally, CTB has also been shown to induce apoptosis in cancer cells. CTB has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTB is its potential application in cancer research. CTB has been shown to exhibit anti-cancer properties and could potentially be used as a therapeutic agent for the treatment of cancer. However, one of the main limitations of CTB is its challenging synthesis process. Additionally, the mechanism of action of CTB is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the study of CTB. One potential direction is to further investigate the mechanism of action of CTB. Understanding the mechanism of action could lead to the development of more effective therapeutic agents. Additionally, further studies could be conducted to investigate the potential applications of CTB in other fields of scientific research.
Métodos De Síntesis
The synthesis of CTB involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with malononitrile to form a β-enamine intermediate. This intermediate is then reacted with 3-mercaptothiolane to form the final product, CTB. The synthesis of CTB is a challenging process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CTB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CTB is in the field of cancer research. CTB has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, CTB has also been shown to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12(13-3-5-14(20-2)6-4-13)9-15(19)18-16(10-17)7-8-21-11-16/h3-6,9H,7-8,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKKWMNLANNMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1(CCSC1)C#N)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

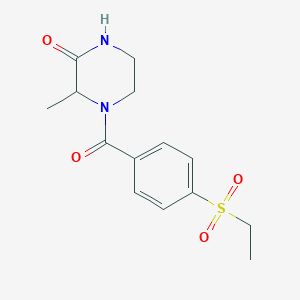
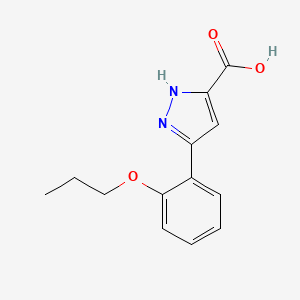
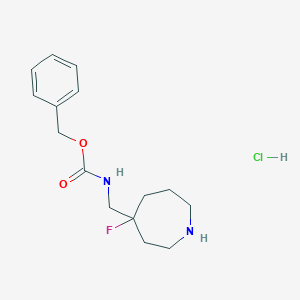
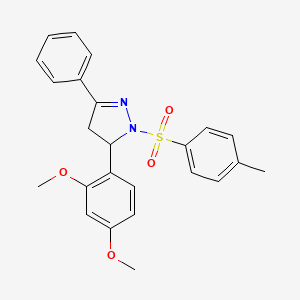
![N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2621414.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2621415.png)
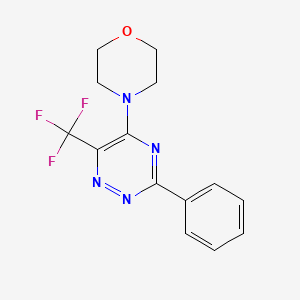


![N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2621423.png)


